4-(4-Chloro-2-methoxyphenyl)phenol
Overview
Description
“4-(4-Chloro-2-methoxyphenyl)phenol” is a chemical compound with the molecular formula C13H10Cl2O2 and a molecular weight of 269.12 . It is also known as "2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was published by a group led by Zhong in 2022 . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Chemical Reactions Analysis
Phenol derivatives like “this compound” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 348.2±37.0 °C, a predicted density of 1.338±0.06 g/cm3, and a predicted pKa of 8.08±0.35 .Scientific Research Applications
Antioxidant Properties
4-(4-Chloro-2-methoxyphenyl)phenol (referred to as HL) exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and preventing various diseases. HL’s antioxidant properties make it a potential candidate for pharmaceutical formulations or functional foods .
Antimicrobial Efficacy
The synthesized metal complexes of HL (formed by reacting HL with salts of transition metals) exhibit enhanced antimicrobial activity compared to the ligand itself. These complexes demonstrate noxious effects against various strains of bacteria and fungi. Researchers have explored their potential as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies, based on binding energy values, support the experimental results of the antioxidant activities of HL and its metal complexes. These studies provide insights into how these compounds interact with biological targets, aiding drug design and optimization .
Computational Studies
Computational analyses reveal a clear intra-molecular charge transfer in the ligand and its metal complexes. The transfer integral values indicate that the ligand is a better hole transporter. Understanding the electronic properties through computational methods contributes to our knowledge of their behavior in various environments .
Fluorous Biphasic Catalysis
This compound can serve as an internal standard in fluorous biphasic catalysis reactions. This application is relevant in chemical synthesis and separation processes .
Preparation of 4-(2-iodoethyl)phenol
By refluxing this compound with 47% hydriodic acid, researchers can prepare 4-(2-iodoethyl)phenol. This compound has its own set of applications in organic synthesis .
Potential Antitumor Activity
A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), shares structural similarities with this compound. Chlorocreasin exhibits pronounced antitumor activity, suggesting that similar compounds may have therapeutic potential .
Safety and Hazards
Future Directions
Phenol derivatives like “4-(4-Chloro-2-methoxyphenyl)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . This opens up new possibilities for future research and applications in various industries, including plastics, adhesives, and coatings .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various effects, such as modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Chloro-2-methoxyphenyl)phenol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLYNMZESILFFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683564 | |
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-84-3 | |
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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